molecular formula C7H14N2O2S B13122968 2-Cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 85694-53-7

2-Cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B13122968
CAS No.: 85694-53-7
M. Wt: 190.27 g/mol
InChI Key: HXJVJYVRQDLZGE-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazolidines This compound is characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with sulfuryl chloride, followed by cyclization with a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. For example, it may inhibit the activity of proteases, enzymes that play a crucial role in the breakdown of proteins, thereby exhibiting anti-inflammatory or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to its specific cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of novel materials and therapeutic agents .

Properties

CAS No.

85694-53-7

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

2-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide

InChI

InChI=1S/C7H14N2O2S/c10-12(11)8-5-6-9(12)7-3-1-2-4-7/h7-8H,1-6H2

InChI Key

HXJVJYVRQDLZGE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCNS2(=O)=O

Origin of Product

United States

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